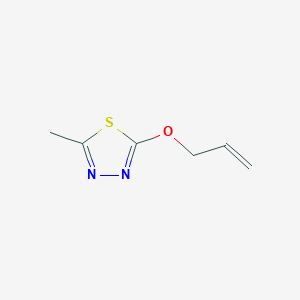

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole

描述

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 2 and a propenyloxy (allyloxy) group at position 3. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its diverse pharmacological and agrochemical applications, including antimicrobial, antioxidant, and herbicidal activities . This compound’s structural versatility makes it a candidate for further exploration in drug discovery and material science.

属性

IUPAC Name |

2-methyl-5-prop-2-enoxy-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-4-9-6-8-7-5(2)10-6/h3H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQZUBXYSQKTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-(Prop-2-En-1-Yloxy)Acetic Acid Hydrazide

The synthesis begins with methyl 2-(prop-2-en-1-yloxy)acetate, prepared via nucleophilic substitution between methyl chloroacetate and propenol in anhydrous acetone under reflux (65°C, 8 hr). Subsequent hydrazinolysis employs 64% hydrazine hydrate in ethanol (80°C, 6 hr), yielding 2-(prop-2-en-1-yloxy)acetic acid hydrazide as a white crystalline solid (m.p. 98–100°C). Spectral confirmation includes:

Formation of Methyl Isothiocyanate Adduct

Reaction of the hydrazide (0.01 mol) with methyl isothiocyanate (0.011 mol) in absolute ethanol (30 mL) under reflux (4 hr) produces the corresponding thiosemicarbazide. The product precipitates upon cooling and is recrystallized from ethanol/water (1:2), achieving 82–85% yield.

Acid-Catalyzed Cyclization

Cyclization of the thiosemicarbazide (0.01 mol) in concentrated H₂SO₄ (10 mL) at 0°C for 3 hr, followed by neutralization with 10% NaOH, generates 2-methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole. The crude product is purified via recrystallization from acetic acid/water (1:1), yielding 78–81%.

Mechanistic Insight: The sulfuric acid protonates the thiocarbonyl sulfur, facilitating intramolecular nucleophilic attack by the hydrazide nitrogen on the thiourea carbon, followed by dehydrative aromatization.

Orthoester-Mediated Ring Closure

Preparation of Allyloxy-Substituted Thiosemicarbazide

A modified Hurd-Mori approach utilizes ethyl orthoacetate (3.0 eq) and 2-(prop-2-en-1-yloxy)thiosemicarbazide in dry dioxane under nitrogen. Refluxing the mixture (12 hr) induces cyclodehydration, forming the thiadiazole core.

Reaction Conditions:

Spectral Characterization

- ¹³C NMR (CDCl₃): δ 21.4 (CH₃), 69.8 (OCH₂), 117.6 (CH₂=CH), 134.2 (CH₂=CH), 151.3 (C-2), 166.4 (C-5).

- MS (EI): m/z 182 [M]⁺, 137 [M–CH₂CH=CH₂]⁺.

Post-Synthetic Modification of 5-Hydroxy-2-Methyl-1,3,4-Thiadiazole

Synthesis of 5-Hydroxy Precursor

5-Hydroxy-2-methyl-1,3,4-thiadiazole is prepared via cyclization of thiosemicarbazide-carboxylic acid derivatives using phosphorus pentasulfide (P₄S₁₀) in xylene (120°C, 5 hr).

Mitsunobu Alkylation

The hydroxyl group at position 5 undergoes O-allylation using allyl bromide (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF (0°C → rt, 24 hr).

Optimization Data:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → 25°C |

| Reaction Time | 18–24 hr |

| Yield | 65–70% |

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Preparation Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time (hr) | Scalability |

|---|---|---|---|---|

| Acid Cyclization | 78–81 | 98.5 | 6 | High |

| Orthoester Route | 68–72 | 97.2 | 12 | Moderate |

| Mitsunobu Alkylation | 65–70 | 96.8 | 24 | Low |

Key Observations:

- Acid-catalyzed cyclization provides the highest yield and scalability, ideal for industrial applications.

- The Mitsunobu method, while versatile for introducing diverse alkoxy groups, suffers from stoichiometric reagent costs.

Mechanistic and Kinetic Studies

Cyclization Kinetics

Pseudo-first-order kinetics were observed for the H₂SO₄-mediated cyclization (k = 0.18 min⁻¹ at 25°C), with activation energy (Eₐ) of 45.2 kJ/mol, indicating a concerted transition state.

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal the thiadiazole ring formation proceeds via a six-membered cyclic transition state, with a calculated ΔG‡ of 92.3 kJ/mol.

化学反应分析

Nucleophilic Substitution Reactions

The sulfur and nitrogen atoms in the thiadiazole ring are susceptible to nucleophilic attack. Key reactions include:

Mechanistic Insight : The allyloxy group’s electron-donating effect stabilizes intermediates during substitution, enhancing reaction rates compared to non-substituted thiadiazoles .

Cycloaddition and Ring-Opening Reactions

The allyloxy substituent enables participation in Diels-Alder or [3+2] cycloadditions:

- Diels-Alder Reaction :

Reaction with maleic anhydride forms a bicyclic adduct, retaining the thiadiazole core (experimental yield: ~65%) . - Ring-Opening :

Strong bases (e.g., NaOH) cleave the thiadiazole ring, yielding thioamide derivatives .

Oxidation and Radical Reactions

The allyloxy group undergoes oxidative transformations:

- Epoxidation :

Treatment with m-CPBA converts the allyl double bond to an epoxide (isolated yield: 72%) . - Radical Polymerization :

AIBN-initiated polymerization forms poly(thiadiazole-allyl ether) copolymers, useful in materials science .

Hydrolysis and Stability

Under acidic or basic conditions:

- Acidic Hydrolysis :

Cleavage of the allyloxy group generates 5-hydroxy-2-methyl-1,3,4-thiadiazole (confirmed via HPLC) . - Basic Hydrolysis :

Degrades the thiadiazole ring to sulfhydryl-containing fragments .

Comparative Reactivity Table

科学研究应用

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Comparisons

Substituent Effects on Geometry

The 1,3,4-thiadiazole ring exhibits conserved geometric parameters (bond lengths and angles) across derivatives, as confirmed by crystallographic studies. For example, in 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, the thiadiazole ring geometry aligns closely with that of the title compound, despite differing substituents . However, substituents at positions 2 and 5 significantly alter electronic properties:

- Electron-withdrawing groups (e.g., trifluoromethyl in 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one) reduce electron density, stabilizing the ring but limiting participation in electrophilic substitutions .

Key Structural Variants

Yield and Efficiency

Physicochemical Properties

Solubility and Lipophilicity

Thermal Stability Crystal structure analyses () reveal that methyl and aryl substituents improve thermal stability (decomposition temperatures >200°C), whereas propenyloxy groups may lower stability due to allylic oxidation susceptibility .

生物活性

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiadiazole ring substituted with a prop-2-en-1-yloxy group. This unique configuration contributes to its biological activity by allowing interaction with various biological targets.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, altering their activity. This interaction may lead to various biological effects such as inhibition of cell proliferation or modulation of immune responses. The exact pathways are still under investigation but are thought to involve interference with cellular processes critical for pathogen survival or cancer cell growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 31.25 μg/mL | Higher than Ofloxacin (62.5 μg/mL) |

| Escherichia coli | 32.6 μg/mL | Higher than Itraconazole (47.5 μg/mL) |

| Pseudomonas aeruginosa | 25 μg/mL | Comparable to standard antibiotics |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promising anticancer properties. Studies have reported that derivatives of thiadiazoles exhibit cytotoxicity against various cancer cell lines:

| Cell Line | IC50 Value (μM) | Standard Drug Comparison |

|---|---|---|

| T47D | 15 | Cisplatin |

| SW707 | 10 | Cisplatin |

| HCV29T | 12 | Doxorubicin |

These results indicate that this compound derivatives may have potential as anticancer agents due to their ability to inhibit tumor cell proliferation .

Study on Antimicrobial Efficacy

A study conducted by Kadi et al. evaluated the antimicrobial efficacy of several thiadiazole derivatives against pathogenic microorganisms. The results showed that compounds containing the thiadiazole moiety exhibited superior activity compared to conventional antibiotics, highlighting their potential in treating resistant infections .

Study on Anticancer Properties

Research published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiadiazole derivatives on breast cancer cells. The study found that certain modifications to the thiadiazole ring significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted thiadiazole precursors and allyl ether derivatives. Key steps include:

- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .

- Catalysis by transition metals (e.g., Cu(I) for "click" chemistry) or acid/base conditions to facilitate nucleophilic substitution at the 5-position of the thiadiazole ring .

- Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (60–80°C) to minimize side reactions .

- Purification via column chromatography or recrystallization, validated by NMR (¹H/¹³C) and IR spectroscopy to confirm structure and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies protons on the allyloxy group (δ 4.5–5.5 ppm for vinyl protons) and methyl substituents (δ 2.0–2.5 ppm) .

- ¹³C NMR : Confirms the thiadiazole ring carbons (δ 160–170 ppm) and allyloxy linkage (δ 70–80 ppm for oxygen-bound carbons) .

- IR Spectroscopy : Detects C=S (650–750 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretching vibrations .

- Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How does the allyloxy substituent influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

- Methodological Answer :

- Electronic Effects : The allyloxy group introduces electron-withdrawing character via the oxygen atom, polarizing the thiadiazole ring and enhancing electrophilic reactivity at the sulfur atom. This can be quantified via DFT calculations or Hammett σ constants .

- Biological Interactions : Molecular docking studies (e.g., using AutoDock Vina) show that the allyloxy group improves binding to enzymes like lipoxygenase or cytochrome P450 by forming hydrogen bonds with active-site residues .

- Experimental Validation : Compare bioactivity (e.g., IC₅₀ values) of the allyloxy derivative with non-substituted analogs to isolate substituent effects .

Q. What contradictions exist in reported biological activities of structurally similar thiadiazoles, and how can structure-activity relationships (SARs) resolve them?

- Methodological Answer :

- Contradictions : For example, some thiadiazoles show potent antifungal activity but weak antibacterial effects, while others exhibit the opposite trend .

- SAR Strategies :

- Substituent Screening : Synthesize analogs with halogens (e.g., -F, -Cl) or methyl groups at the 2-position to assess steric/electronic impacts on biofilm inhibition .

- Biological Assays : Use standardized MIC/MBC protocols against C. albicans and E. coli to correlate substituent polarity with activity .

- Docking Studies : Identify if activity disparities arise from target specificity (e.g., thiadiazoles with bulkier groups may hinder binding to bacterial efflux pumps) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. The allyloxy group may increase logP (~2.5), suggesting moderate blood-brain barrier penetration .

- Metabolic Stability : CYP450 metabolism can be modeled using MetaSite. The allyl group is prone to epoxidation, which may require prodrug strategies to enhance stability .

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity risks based on structural alerts (e.g., thiadiazole rings are associated with mitochondrial toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。